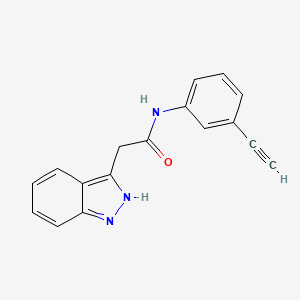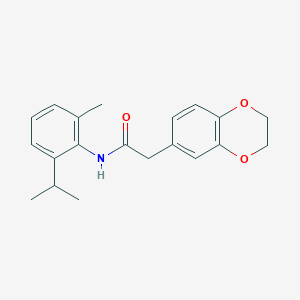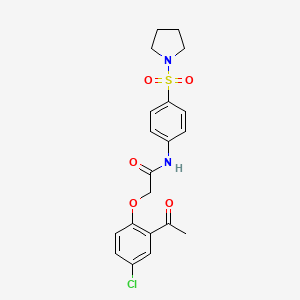![molecular formula C13H9BrN2O B7532613 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the TRPC3 channel, which is involved in calcium signaling in cells. BPOB has been used in various studies to investigate the role of TRPC3 in different physiological and pathological processes.
Mécanisme D'action
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a selective inhibitor of TRPC3 channels by binding to a specific site on the channel protein. It blocks the influx of calcium ions through the channel, which is essential for many cellular processes. This compound has been shown to have a high degree of selectivity for TRPC3 channels over other TRP channels, which makes it a valuable tool for studying the function of these channels in different cell types.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit smooth muscle cell proliferation and migration, which are important processes in cardiovascular diseases such as atherosclerosis. This compound has also been shown to reduce neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile has several advantages as a research tool. It is a potent and selective inhibitor of TRPC3 channels, which allows for the specific investigation of the function of these channels in different cell types. This compound has also been shown to have low toxicity and good stability, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for research using 4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile. One area of interest is the role of TRPC3 channels in the development and progression of cardiovascular diseases, such as hypertension and heart failure. This compound could be used to investigate the potential therapeutic benefits of targeting TRPC3 channels in these conditions. Another area of interest is the role of TRPC3 channels in neuronal function and neurodegenerative diseases. This compound could be used to investigate the potential of TRPC3 inhibition as a therapeutic strategy for these conditions. Additionally, further studies could investigate the potential of this compound as a tool for cancer therapy, either alone or in combination with other treatments.
Méthodes De Synthèse
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of several intermediates, which are then coupled to form the final product. The reaction conditions and purification methods used in the synthesis have been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile has been extensively used in scientific research to study the function of TRPC3 channels in different cellular processes. It has been shown to inhibit TRPC3-mediated calcium influx in various cell types, including smooth muscle cells, neurons, and immune cells. This compound has also been used to investigate the role of TRPC3 channels in cardiovascular diseases, neurodegenerative disorders, and cancer.
Propriétés
IUPAC Name |
4-[(2-bromopyridin-3-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-13-12(2-1-7-16-13)17-9-11-5-3-10(8-15)4-6-11/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDSNOCJBWYKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OCC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)



![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)

